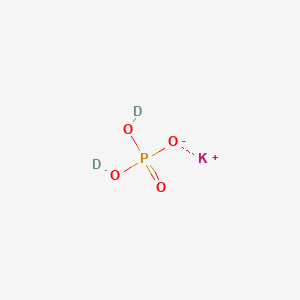
Potassium dideuterophosphate
Vue d'ensemble
Description
Potassium dideuterium phosphate (KD2PO4), also known as DKDP, is a deuterated form of potassium dihydrogen phosphate (KDP). It is widely used in non-linear optics as the second, third, and fourth harmonic generators for Nd:YAG and Nd:YLF lasers . DKDP crystals are grown by a water-solution method at usual level of deuteration >98% .
Synthesis Analysis
Potassium dideuterophosphate can be synthesized via conversion between potassium chloride and ammonium dihydrophosphate . The resultant granules are dried in an oven from 8 to 16 hours at 60°C .Molecular Structure Analysis
The molecular structure of Potassium dideuterium phosphate is KD2PO4 . It is closely related to monopotassium phosphate (KDP, or KH2PO4). Replacement of hydrogen by deuterium in DKDP lowers the frequency of O–H vibrations and their overtones .Physical And Chemical Properties Analysis
Potassium dideuterium phosphate has a molar mass of 138.10 g/mol . It is a solid substance and is stable under normal conditions . The granular form of potassium dideuterophosphate with microcrystalline cellulose (MC) has better physical properties and higher agrochemical efficiency .Applications De Recherche Scientifique
Nonlinear Optical Crystal Material
Potassium dideuterophosphate is an important nonlinear optical crystal material . It is used for light frequency converters and Pockels photoelectric switches in laser systems . However, it is apt to fracture, is deliquescent, and can suffer from microstructural changes under a temperature variation .
Mechanical Properties Research
The mechanical properties of Potassium dideuterophosphate crystals have been explored in detail with the aid of the nanoindentation technique using a Berkovich diamond indenter . It was found that the mechanical properties of Potassium dideuterophosphate can be easily altered by machining-induced subsurface damage . It was also discovered that Potassium dideuterophosphate is a visco-elasto-plastic material during micro/nanoscale deformation, although it is very brittle macroscopically .
Electro-Optic Switches
Large-aperture Potassium dideuterophosphate and its deuterated analog DKDP are applied as electro-optic switches in Inertial Confinement Fusion (ICF) .
Frequency Conversion Crystals
Potassium dideuterophosphate is used as frequency conversion crystals in ICF . This is attributed to their remarkable photoelectric properties .
Phytoremediation
Potassium dideuterophosphate has been used in phytoremediation, a cost-effective way to clean up Cadmium (Cd)-contaminated soils . The efficiency of phytoremediation is mainly dependent on the capacity of plants in absorption, translocation, and accumulation of Cd .
Foliar Fertilizer
Potassium dideuterophosphate is a widely used foliar fertilizer for plant growth . Many studies showed that potassium is a strong mobile element which did not show significant difference between foliar and soil supplies .
Propriétés
IUPAC Name |
potassium;dideuterio phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSKLFRGEWLPPA-ZSJDYOACSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OP(=O)([O-])O[2H].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2KO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929852 | |
| Record name | Potassium dideuterium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.098 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium dideuterophosphate | |
CAS RN |
13761-79-0 | |
| Record name | Phosphoric acid-d2, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013761790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid-d2, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium dideuterium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium dideuterophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















